Penta-alanine

Peptide Conformation Pressure-Induced Folding FTIR Spectroscopy

Researchers requiring a defined, non-aggregating β-sheet model often face chain-length-dependent variability that confounds reproducibility. Penta-alanine (Ala5) eliminates this uncertainty: under high pressure, it undergoes a clean PPII→β-structure transition without the intermolecular β-sheet aggregation seen with hexa-alanine, enabling artifact-free intramolecular folding studies. Unlike tetra- or hexa-alanine, it yields both dialanine and trialanine upon cleavage by dipeptidyl arylamidase III, making it a precise substrate for chain-length selectivity assays. Its chain-length-specific chemoattractant behavior further supports unambiguous peptide-receptor signaling studies.

Molecular Formula C15H27N5O6
Molecular Weight 373.4 g/mol
CAS No. 10183-34-3
Cat. No. B158446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenta-alanine
CAS10183-34-3
Molecular FormulaC15H27N5O6
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C15H27N5O6/c1-6(16)11(21)17-7(2)12(22)18-8(3)13(23)19-9(4)14(24)20-10(5)15(25)26/h6-10H,16H2,1-5H3,(H,17,21)(H,18,22)(H,19,23)(H,20,24)(H,25,26)/t6-,7-,8-,9-,10-/m0/s1
InChIKeyXXAUOPDVAKGRPR-LENJLYNKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penta-alanine: Conformation & Enzymatic Selectivity


Penta-alanine (Penta-L-alanine, Ala5) is a linear pentapeptide composed of five L-alanine residues linked by peptide bonds, with the molecular formula C15H27N5O6 and a molecular weight of 373.4 g/mol . As a short-chain oligopeptide, it exhibits solubility in DMSO and limited solubility in aqueous acidic solutions [1]. Penta-alanine adopts polyproline II (PPII) and extended β conformations in aqueous solution, making it a valuable model for investigating peptide folding, β-sheet formation, and the denatured states of proteins [2]. It is primarily utilized as a research tool in studies of conformational dynamics, enzymatic specificity, and neurological disease mechanisms .

Model PPII/β conformational studies
Substrate Dipeptidyl peptidase specificity assays
Probe Chemotaxis & peptide-receptor signaling

Non-Substitutability of Penta-alanine


Despite their identical amino acid composition, oligoalanines of different chain lengths exhibit distinct conformational behaviors, enzymatic cleavage patterns, and biological activities that preclude simple substitution. Penta-alanine (Ala5) displays a unique pressure-induced conformational transition to β-structures without forming intermolecular β-sheets, whereas hexa-alanine (Ala6) forms intermolecular β-sheets under identical conditions [1]. Enzymatically, penta-alanine is cleaved to dialanine and trialanine by dipeptidyl arylamidase III, while tetra-alanine and hexa-alanine are completely hydrolyzed to dialanine [2]. Furthermore, in biological systems, penta-alanine acts as a chemoattractant after imprinting, whereas tetra-alanine acts as a repellent [3]. These quantitative, chain-length-dependent differences demonstrate that penta-alanine possesses verifiable, non-interchangeable properties that directly impact experimental design, reproducibility, and data interpretation.

  • Chain length

    May shift pressure-induced β-sheet aggregation propensity vs hexa-alanine

  • Enzymatic cleavage

    Cleavage products differ; trialanine output may be lost with tetra- or hexa-alanine

  • Chemotactic response

    May reverse attraction/repulsion readout compared to tetra-alanine

Penta-alanine Selection: Quantitative Evidence


Intermolecular β-Sheet Aggregation Under High Pressure

Under increasing hydrostatic pressure, penta-alanine (Ala5) undergoes a conformational change from polyproline II (PPII) to β-structure but does not form intermolecular β-sheets. In contrast, hexa-alanine (Ala6) generates two distinct peaks at 1620 cm⁻¹ and 1690 cm⁻¹ in FTIR spectra, which are diagnostic of intermolecular β-sheet formation [1]. This fundamental difference in aggregation propensity under stress conditions provides a clear, quantifiable distinction between the two oligomers.

β-Sheet aggregation
Head-to-head
Ala5: no intermolecular β-sheet peaks (1620, 1690 cm⁻¹)
Ala6: new peaks at 1620, 1690 cm⁻¹
Supports non-aggregating folding model context
FTIR, aqueous solution, high pressure
Peptide Conformation Pressure-Induced Folding FTIR Spectroscopy

Dipeptidyl Arylamidase III Cleavage Pattern

Dipeptidyl arylamidase III exhibits chain-length-dependent cleavage specificity. Penta-alanine is cleaved to yield dialanine and trialanine, whereas both tetra-alanine and hexa-alanine are completely hydrolyzed to dialanine [1]. This distinct fragmentation pattern can be exploited as an internal control or for specific product generation in enzymatic assays.

Cleavage products
Head-to-head
Ala5 → dialanine + trialanine
Ala4/Ala6 → dialanine only
Distinct product profile supports chain-length specificity assays
Dipeptidyl arylamidase III, pH 8.5-9.0
Enzymology Protease Specificity Peptide Hydrolysis

Chemotactic Divergence in Tetrahymena

Following hormonal imprinting, L-alanine oligopeptides elicit distinct chemotactic responses in Tetrahymena. At both 10⁻¹⁰ M and 10⁻⁸ M concentrations, penta-alanine and hexa-alanine function as chemoattractants, whereas tetra-alanine acts as a repellent [1]. This inversion of biological effect based solely on chain length provides a clear functional differentiation.

Chemotaxis
Head-to-head
Ala5: attractant (10⁻¹⁰ & 10⁻⁸ M)
Ala4: repellent
Enables chain-length-dependent chemotactic readout
Tetrahymena, post-imprinting
Chemotaxis Cell Signaling Peptide Bioactivity

Penta-alanine Application Scenarios


Pressure-Induced Protein Folding & Misfolding

Penta-alanine serves as an ideal model peptide for investigating pressure-induced conformational transitions from PPII to β-structures without the confounding variable of intermolecular aggregation [1]. Its resistance to forming intermolecular β-sheets under high pressure, unlike hexa-alanine, allows researchers to isolate intramolecular folding events. This property is particularly valuable for biophysical studies aimed at understanding the early events of protein misfolding and the effects of hydrostatic pressure on peptide secondary structure.

Dipeptidyl Peptidase Substrate Specificity Assays

Due to its unique cleavage pattern by dipeptidyl arylamidase III, yielding both dialanine and trialanine, penta-alanine is a critical substrate for characterizing the chain-length dependence and active-site geometry of dipeptidyl peptidases [1]. Its use enables the differentiation of enzyme isoforms and the study of processive versus distributive cleavage mechanisms, which is not possible with tetra-alanine or hexa-alanine substrates.

Amyloid Fibrillation & β-Sheet Aggregation Modeling

Penta-alanine exhibits a strong tendency to form β-sheets, making it a valuable minimalist model for studying amyloid fibrillation and the interactions of small molecules with amyloid-β (Aβ) [1]. Its intermediate chain length provides a balance between conformational flexibility and aggregation propensity, which is essential for high-throughput screening of aggregation inhibitors and for fundamental studies of β-sheet nucleation and propagation.

Chemotaxis & Peptide-Receptor Interactions

The distinct chemotactic response elicited by penta-alanine in Tetrahymena, in contrast to other oligoalanines, positions it as a precise tool for investigating peptide-receptor recognition and evolutionary conservation of signaling pathways [1]. The well-defined, chain-length-dependent switch from repulsion to attraction provides a robust phenotypic readout for genetic and pharmacological perturbation studies.

Application
Selection Property
Validation Focus
Pressure-induced folding & misfolding
Non-aggregating β-structure model
Intermolecular β-sheet formation under stress
Dipeptidyl peptidase specificity assays
Unique cleavage pattern (trialanine product)
Chain-length-dependent hydrolysis products
Amyloid fibrillation & aggregation modeling
β-sheet propensity without aggregation
Aggregation kinetics & inhibitor screening
Chemotaxis & peptide-receptor interactions
Chain-length-dependent chemotactic reversal
Attraction/repulsion phenotypic readout

Technical Documentation Hub

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39 linked technical documents
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